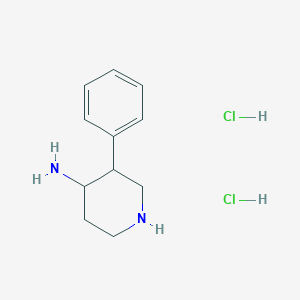

3-Phenylpiperidin-4-amine;dihydrochloride

Description

Significance in Medicinal Chemistry Research

The significance of 3-Phenylpiperidin-4-amine (B13261446);dihydrochloride in medicinal chemistry research is largely inferred from the established importance of the piperidine (B6355638) and, more specifically, the 3-phenylpiperidine (B1330008) scaffold. Piperidine-based structures are integral to the design of numerous drugs due to their ability to confer favorable pharmacokinetic properties and to interact with a wide array of biological targets. lifechemicals.commdpi.com The three-dimensional nature of the piperidine ring allows for the creation of complex molecules that can engage with protein binding sites in ways that flat aromatic rings cannot. lifechemicals.com

Derivatives of 3-phenylpiperidine have been investigated for their activity as central nervous system (CNS) modulators, analgesics, and even as potential anticancer agents. nih.govnih.govacs.org For instance, certain 3-phenylpiperidine derivatives have shown activity as dopamine (B1211576) autoreceptor agonists, highlighting their potential in neurological research. nih.gov More recently, novel 3-phenylpiperidine derivatives have been synthesized and evaluated as inhibitors of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction, a target in colorectal cancer treatment. nih.gov The presence of an amine group, as in 3-Phenylpiperidin-4-amine, provides a key site for further chemical modification, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

Historical Context of Piperidine Derivatives in Drug Discovery

The history of piperidine derivatives in drug discovery is rich and dates back to the isolation of the first alkaloids. The piperidine nucleus is a common structural motif in a vast number of natural products, many of which possess potent biological activities. lifechemicals.com This natural prevalence spurred early interest in the synthesis and pharmacological evaluation of synthetic piperidine derivatives.

Scope and Objectives of Current Academic Inquiry

While specific academic inquiry focused solely on 3-Phenylpiperidin-4-amine;dihydrochloride is limited, the broader research objectives for closely related compounds can be extrapolated. Current research on 3-substituted piperidines and their analogs is focused on several key areas:

Exploration of Novel Biological Targets: Researchers are actively investigating the potential of 3-phenylpiperidine derivatives to interact with new and challenging biological targets, such as protein-protein interfaces. nih.gov

Development of Selective Ligands: A significant objective is the design and synthesis of ligands that can selectively target specific receptor subtypes or enzyme isoforms, which can lead to improved therapeutic profiles with fewer side effects. The study of 3-(3-hydroxyphenyl)piperidine derivatives as selective dopamine-autoreceptor agonists is a prime example of this approach. nih.gov

Fragment-Based Drug Discovery: The piperidine scaffold is being utilized in fragment-based drug discovery to create novel 3D molecular fragments. rsc.org These fragments can be used to build more complex molecules with optimized binding properties.

Synthesis of Diverse Chemical Libraries: There is a continued effort to develop efficient and versatile synthetic methods for the preparation of highly substituted piperidine analogs. ajchem-a.com These methods are crucial for generating diverse chemical libraries for high-throughput screening and drug discovery programs.

The academic inquiry into compounds like this compound is driven by the potential to discover new therapeutic agents for a wide range of diseases, from neurological disorders to cancer.

Properties

IUPAC Name |

3-phenylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9;;/h1-5,10-11,13H,6-8,12H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUIIWTXJPSJFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1N)C2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Phenylpiperidin 4 Amine;dihydrochloride

Established Synthetic Routes to 3-Phenylpiperidin-4-amine (B13261446);dihydrochloride

The construction of the 3-phenylpiperidin-4-amine core relies on fundamental organic reactions tailored to create the substituted piperidine (B6355638) ring. Key established methods include reductive amination and alkylation approaches.

Reductive Amination Strategies for Piperidine Scaffolds

Reductive amination is a cornerstone in the synthesis of piperidine derivatives, involving the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. google.comgoogle.com In the context of 3-Phenylpiperidin-4-amine, this strategy would typically commence with a suitably protected 3-phenyl-4-piperidone.

The general scheme involves the condensation of the 4-piperidone (B1582916) with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired 4-amino group. The choice of reducing agent is critical for the success of the reaction. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120). google.com The latter is often preferred due to its mild nature and tolerance of a wider range of functional groups.

A plausible synthetic sequence is outlined below:

Starting Material: N-protected-3-phenyl-4-piperidone. The protecting group on the piperidine nitrogen (e.g., benzyl (B1604629) or Boc) is crucial to prevent side reactions and to direct the reactivity.

Imine Formation: Reaction with an amine source under mildly acidic conditions to facilitate the formation of the imine intermediate.

Reduction: Introduction of a hydride-based reducing agent to selectively reduce the C=N double bond to a C-N single bond, affording the 4-amino group.

Deprotection and Salt Formation: Removal of the N-protecting group and subsequent treatment with hydrochloric acid to yield the final 3-Phenylpiperidin-4-amine;dihydrochloride salt.

The synthesis of analogous 3-alkyl-4-anilinopiperidines has been reported, where 3-alkyl-4-piperidones are condensed with aniline (B41778) to form imines, which are subsequently reduced with lithium aluminum hydride. researchgate.net This highlights the applicability of the reductive amination strategy for this class of compounds.

Table 1: Key Steps in Reductive Amination for 3-Phenylpiperidin-4-amine Synthesis

| Step | Description | Key Reagents and Conditions |

| 1 | Protection of Piperidone | N-benzyl or N-Boc protection |

| 2 | Imine/Enamine Formation | Aniline or other amine source, mild acid catalyst |

| 3 | Reduction | Sodium triacetoxyborohydride, Lithium aluminum hydride |

| 4 | Deprotection/Salt Formation | Catalytic hydrogenation (for N-benzyl), Strong acid (for N-Boc), HCl |

Alkylation Approaches in Piperidine Synthesis

Alkylation strategies are also employed in the synthesis of substituted piperidines, often to introduce substituents on the nitrogen atom or at a carbon atom adjacent to a carbonyl group. In the synthesis of 3-alkyl-4-anilinopiperidine analogues, the α-deprotonation of an N-phenethyl-4-piperidone imine derivative followed by monoalkylation with an alkyl halide has been demonstrated. researchgate.net This approach could theoretically be adapted to introduce the phenyl group at the 3-position, although direct phenylation might be challenging.

A more common application of alkylation in this context is the functionalization of the piperidine nitrogen after the core ring has been formed. researchgate.net This allows for the introduction of a wide variety of substituents.

Advanced Synthetic Techniques and Optimization in Piperidine Chemistry

Recent advancements in synthetic chemistry have provided more efficient and selective methods for the construction of complex piperidine scaffolds, including the use of sophisticated catalytic systems and stereoselective approaches.

Catalytic Systems in Piperidine Ring Formation

The hydrogenation of substituted pyridines is a direct and atom-economical method for the synthesis of piperidines. d-nb.info Various transition metal catalysts are effective for this transformation, including those based on rhodium, palladium, platinum, and ruthenium. d-nb.infonih.gov For instance, the selective hydrogenation of 4-phenylpyridine (B135609) to 4-phenylpiperidine (B165713) has been achieved using a palladium on carbon (Pd/C) catalyst. d-nb.info This suggests that a similar catalytic hydrogenation of a suitably substituted 3-phenylpyridine (B14346) could be a viable route to the 3-phenylpiperidine (B1330008) core.

Catalytic systems are also integral to reductive amination reactions. For example, catalytic hydrogenation over Raney Nickel has been used in the one-pot reductive amination of N-phenethyl-4-piperidone with aniline. google.com

Table 2: Catalytic Systems in Piperidine Synthesis

| Catalyst | Application | Reference |

| Palladium on Carbon (Pd/C) | Hydrogenation of arylpyridines | d-nb.info |

| Rhodium(I) complexes | Asymmetric hydrogenation of enamides | nih.gov |

| Raney Nickel | Reductive amination | google.com |

| Iridium(I) complexes | Asymmetric hydrogenation of pyridinium (B92312) salts | nih.gov |

Stereoselective Synthesis Considerations for 3-Phenylpiperidin-4-amine Analogues

The presence of stereocenters at the C3 and C4 positions of the piperidine ring means that 3-Phenylpiperidin-4-amine can exist as diastereomers (cis and trans). Controlling the stereochemical outcome of the synthesis is a significant challenge and a key focus of modern synthetic efforts.

Stereoselectivity in the synthesis of 3,4-disubstituted piperidines is often influenced by the method of reduction. The reduction of a 3-substituted-4-piperidone imine can lead to a mixture of diastereomers. researchgate.net The choice of reducing agent and reaction conditions can influence the diastereomeric ratio. For example, catalytic hydrogenation often favors the formation of the cis-isomer due to the catalyst approaching from the less hindered face of the molecule adsorbed on the catalyst surface. In contrast, reductions with bulky hydride reagents may favor the formation of the trans-isomer.

Asymmetric synthesis strategies are also being developed to access enantiomerically pure piperidine derivatives. These methods often employ chiral catalysts or auxiliaries to control the stereochemistry of the ring-forming or functionalization steps. nih.gov For example, rhodium-catalyzed asymmetric hydrogenation of enamides and iridium-catalyzed asymmetric hydrogenation of pyridinium salts have been reported for the synthesis of chiral piperidines. nih.gov Enzyme-catalyzed cascades have also been employed for the stereoselective synthesis of 3-aminopiperidine derivatives. rsc.org

Derivatization Strategies and Functionalization of the 3-Phenylpiperidin-4-amine Core Scaffold

Once the 3-Phenylpiperidin-4-amine core is synthesized, it can be further modified to create a library of analogues for structure-activity relationship (SAR) studies. Derivatization can occur at the primary amine (C4), the piperidine nitrogen, or potentially on the phenyl ring.

The primary amino group at the C4 position is a versatile handle for a wide range of chemical transformations. It can undergo acylation with acyl chlorides or anhydrides to form amides, reaction with isocyanates to form ureas, and reductive amination with aldehydes or ketones to form secondary or tertiary amines. The N-acylation of 4-anilinopiperidines with propionyl chloride is a documented example of this type of functionalization. researchgate.net

The secondary amine of the piperidine ring is also readily functionalized. It can be alkylated with alkyl halides, acylated, or undergo arylation reactions. The choice of protecting group during the initial synthesis often dictates the strategy for N-functionalization. For instance, if a benzyl group is used, it can be removed by catalytic hydrogenation, and a different substituent can be introduced.

The phenyl ring at the C3 position offers another site for modification, although this is generally less straightforward. Electrophilic aromatic substitution reactions could be employed to introduce substituents on the phenyl ring, but the reaction conditions would need to be carefully chosen to be compatible with the rest of the molecule.

The development of site-selective functionalization methods is an active area of research. For example, rhodium-catalyzed C-H functionalization has been used for the site-selective synthesis of positional analogues of methylphenidate, a substituted piperidine. nih.gov Such advanced methods could potentially be applied to the 3-phenylpiperidin-4-amine scaffold to achieve precise modifications.

Modifications at the Piperidine Nitrogen

The secondary amine within the piperidine ring of 3-Phenylpiperidin-4-amine is a key site for functionalization. Common modifications include N-alkylation, N-acylation, and reductive amination, which allow for the introduction of a wide array of substituents, thereby modulating the compound's physicochemical properties. wikipedia.orgijnrd.org

N-Alkylation: Direct N-alkylation of the piperidine nitrogen can be achieved using various alkylating agents. nih.govmasterorganicchemistry.com This reaction typically involves the treatment of the parent amine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net The choice of base, such as potassium carbonate or diisopropylethylamine, and solvent, like acetonitrile (B52724) or dimethylformamide (DMF), is crucial for optimizing the reaction conditions and yield. researchgate.net Another approach is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents in the presence of a suitable metal catalyst, offering a more atom-efficient and environmentally friendly alternative to alkyl halides. nih.gov

N-Acylation: The piperidine nitrogen can be readily acylated to form amides using acylating agents such as acyl chlorides, acid anhydrides, or activated esters. nih.govresearchgate.net These reactions are fundamental in organic synthesis for installing carbonyl functionalities. researchgate.net The use of benzotriazole (B28993) chemistry provides a mild and efficient method for the N-acylation of amines in aqueous media, highlighting a green chemistry approach. nih.gov The amide bond formation is a widely researched area, particularly due to its prevalence in biologically active molecules and pharmaceuticals. researchgate.netresearchgate.net

Reductive Amination: Reductive amination, also known as reductive alkylation, is a powerful method for introducing substituents at the piperidine nitrogen. wikipedia.orgmasterorganicchemistry.com This two-step process involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. masterorganicchemistry.comyoutube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are selective for the iminium ion over the carbonyl starting material. masterorganicchemistry.comcommonorganicchemistry.com This method avoids the issue of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.commasterorganicchemistry.com

| Modification Type | Reagents and Conditions | Product Type | Key Features |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃), Solvent (e.g., ACN, DMF) researchgate.net | N-Alkyl piperidine | Introduces alkyl groups directly. Can be prone to over-alkylation. masterorganicchemistry.com |

| Alcohol (R-OH), Ru-based catalyst nih.gov | N-Alkyl piperidine | "Borrowing Hydrogen" strategy; atom-efficient. nih.gov | |

| N-Acylation | Acyl chloride (RCOCl) or Acid Anhydride ((RCO)₂O), Base researchgate.net | N-Acyl piperidine (Amide) | Forms stable amide bonds; widely used in medicinal chemistry. researchgate.net |

| Reductive Amination | Aldehyde (RCHO) or Ketone (R₂CO), Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃), Weakly acidic pH wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com | N-Alkyl piperidine | High selectivity, mild conditions, avoids polyalkylation. wikipedia.orgmasterorganicchemistry.com |

Substitutions on the Phenyl Moiety

The phenyl ring of 3-Phenylpiperidin-4-amine is amenable to various substitution reactions, allowing for the introduction of different functional groups that can significantly alter the molecule's electronic and steric properties. The primary methods for this purpose are electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution (EAS): The phenyl group can undergo electrophilic aromatic substitution, a fundamental reaction class for functionalizing aromatic rings. libretexts.orgyoutube.com In the context of 3-Phenylpiperidin-4-amine, the piperidine ring acts as a substituent on the phenyl group. Depending on the protonation state of the nitrogen atoms, the substituent can be either activating or deactivating towards electrophilic attack and will direct incoming electrophiles to specific positions (ortho, meta, or para). Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation fall under this category. libretexts.org For instance, amidation of electron-rich arenes can be achieved using N-fluorobenzenesulfonimide (NFSI) as an electrophilic nitrogen source at elevated temperatures without the need for a catalyst. nih.gov The precise outcome of EAS reactions depends heavily on the reaction conditions and the directing effects of the substituents already present on the aromatic ring. researchgate.net

Palladium-Catalyzed Cross-Coupling: Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. nobelprize.orgrsc.org These reactions provide a versatile and efficient means to introduce a wide range of substituents onto the phenyl ring. For this to be possible, the phenyl ring must first be functionalized with a halide (e.g., Br, I) or a triflate group. This functionalized intermediate can then participate in well-known coupling reactions such as:

Suzuki-Miyaura Coupling: Couples the aryl halide with an organoboron reagent (R-B(OR)₂) to form a new C-C bond. nobelprize.orgnih.gov

Buchwald-Hartwig Amination: Forms a C-N bond by coupling the aryl halide with an amine. nih.govresearchgate.net

Heck Coupling: Creates a C-C bond by reacting the aryl halide with an alkene. nobelprize.org

Sonogashira Coupling: Joins the aryl halide with a terminal alkyne to form a C-C bond.

Stille Coupling: Couples the aryl halide with an organotin compound. nih.gov

These reactions are characterized by their high functional group tolerance and the relatively mild conditions under which they proceed. nobelprize.org

| Reaction Type | Typical Reagents | Bond Formed | Description |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (Nitration), Br₂/FeBr₃ (Bromination), SO₃/H₂SO₄ (Sulfonation) libretexts.org | C-N, C-Br, C-S | Introduction of functional groups directly onto the aromatic ring via an electrophilic intermediate. libretexts.org |

| Suzuki-Miyaura Coupling | Aryl halide, Boronic acid/ester, Pd catalyst, Base nobelprize.orgnih.gov | C-C | Forms biaryl structures or attaches alkyl/alkenyl groups. |

| Buchwald-Hartwig Amination | Aryl halide, Amine, Pd catalyst, Base nih.govresearchgate.net | C-N | Attaches a new amino group to the phenyl ring. |

| Heck Coupling | Aryl halide, Alkene, Pd catalyst, Base nobelprize.org | C-C | Forms a substituted alkene on the phenyl ring. |

| Sonogashira Coupling | Aryl halide, Terminal alkyne, Pd/Cu catalyst, Base | C-C | Introduces an alkynyl substituent. |

Structural Elaboration of the Piperidine Ring System

Beyond simple substitution, the piperidine ring itself can be structurally modified. One of the most powerful techniques for this is ring-closing metathesis (RCM), which allows for the construction of complex, often bicyclic, systems.

Ring-Closing Metathesis (RCM): RCM is a versatile olefin metathesis reaction used to form cyclic structures. wikipedia.orgorganic-chemistry.org To apply this methodology to the 3-Phenylpiperidin-4-amine scaffold, the molecule must first be derivatized to contain two terminal alkene functionalities. This can be achieved, for example, by N-allylation of the piperidine nitrogen and allylation of the 4-amino group. rsc.org The resulting diene can then undergo an intramolecular cyclization in the presence of a ruthenium-based catalyst, such as a Grubbs' or Hoveyda-Grubbs' catalyst, to form a new ring fused to the original piperidine core. nih.govnih.gov The driving force for the reaction is often the formation of volatile ethylene (B1197577) gas. wikipedia.org This strategy enables the synthesis of a variety of unsaturated nitrogen-containing heterocycles with varying ring sizes. wikipedia.orgnih.gov The success of RCM can be influenced by factors such as the choice of catalyst, solvent, and the substitution pattern of the diene precursor. nih.gov

| Methodology | Key Reagents/Catalysts | Transformation | Key Features |

| Ring-Closing Metathesis (RCM) | Diene-substituted precursor, Ruthenium catalysts (e.g., Grubbs', Hoveyda-Grubbs') organic-chemistry.orgnih.govnih.gov | Intramolecular cyclization to form a new unsaturated ring. | Powerful tool for constructing complex bicyclic and macrocyclic nitrogen heterocycles. wikipedia.orgnih.gov |

Structure Activity Relationship Sar Studies of 3 Phenylpiperidin 4 Amine Derivatives

Influence of Substituents on Biological Target Interactions

The biological activity of 3-phenylpiperidin-4-amine (B13261446) derivatives can be significantly modulated by the introduction of various substituents on both the phenyl ring and the piperidine (B6355638) nucleus. The nature, position, and size of these substituents dictate the compound's electronic, steric, and hydrophobic properties, which in turn govern its binding affinity and functional activity at the target receptor or enzyme.

Research into related piperidine-containing compounds has demonstrated that even subtle changes can lead to profound differences in biological outcomes. For instance, in studies of pyrazole-based cannabinoid receptor antagonists featuring a piperidine moiety, increasing the length and bulk of substituents was generally associated with increased receptor affinity and efficacy. nih.gov However, this trend often reaches a plateau, after which further increases in size can lead to reduced potency, highlighting an optimal spatial requirement at the receptor's binding site. nih.gov

The electronic properties of substituents are also crucial. The strategic placement of electron-withdrawing or electron-donating groups can alter the charge distribution of the molecule, affecting its ability to form key interactions such as hydrogen bonds or electrostatic interactions with the target protein. nih.gov For example, in the development of inhibitors for cysteine proteases, the electron-withdrawing properties of a heterocyclic ring were found to be essential for activating a nitrile moiety, which then forms a covalent bond with the enzyme. nih.gov The specific position of atoms within a ring, such as a nitrogen atom capable of acting as a hydrogen bond acceptor, can be critical for the mechanism of action. nih.gov

The following table summarizes the general influence of different types of substituents at various positions on a hypothetical 3-phenylpiperidin-4-amine core structure, based on established medicinal chemistry principles.

| Position of Substitution | Substituent Type | General Influence on Biological Activity | Rationale |

| Phenyl Ring (Positions 2', 3', 4') | Electron-Withdrawing Groups (e.g., -Cl, -CF₃) | Can increase potency by enhancing interactions with specific pockets or altering pKa. | Modifies electronic character of the phenyl ring, potentially improving binding to electron-deficient regions of the target. |

| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | May increase or decrease activity depending on the target's electronic requirements. | Alters electron density and can influence metabolic stability and lipophilicity. | |

| Bulky Groups (e.g., -t-butyl, -phenyl) | Can enhance selectivity by exploiting specific steric pockets in the target protein. | Introduces steric hindrance that may prevent binding to off-target sites while favoring the intended target. | |

| Piperidine Ring (Nitrogen) | Small Alkyl Groups (e.g., -CH₃) | Often maintains or slightly modifies activity; can improve cell permeability. | Balances potency with favorable physicochemical properties like solubility and membrane transport. |

| Aromatic/Bulky Substituents | Can significantly increase affinity by occupying hydrophobic pockets. | Provides additional van der Waals or π-π stacking interactions with the receptor. nih.gov | |

| Piperidine Ring (Carbon) | Hydroxyl Groups (-OH) | May introduce new hydrogen bonding interactions, potentially increasing affinity. | Can act as a hydrogen bond donor or acceptor, forming a key interaction with the target. |

Conformational Analysis and Pharmacophore Modeling for Piperidine Ligands

The three-dimensional structure of a ligand is paramount for its interaction with a biological target. For piperidine derivatives, conformational analysis is crucial because the piperidine ring is not planar and typically exists in a flexible equilibrium of different conformations, most commonly the "chair" and "twist-boat" forms. acs.org The chair conformation is generally more stable, but interactions with a protein binding site can stabilize the higher-energy twist-boat conformation. acs.org The orientation of substituents (axial vs. equatorial) on the chair form dramatically affects the molecule's shape and how it presents its functional groups to the receptor.

Pharmacophore modeling is a computational technique used to define the essential spatial arrangement of chemical features that a molecule must possess to bind to a specific target. frontiersin.org A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points. frontiersin.org For piperidine-based ligands, a typical pharmacophore model might include: nih.gov

A Hydrophobic/Aromatic Center: Corresponding to the phenyl group.

A Positive Ionizable Feature: Representing the basic nitrogen of the piperidine ring, which is often protonated at physiological pH and can form a crucial ionic bond with an acidic residue (like aspartic acid or glutamic acid) in the receptor. nih.gov

Hydrogen Bond Acceptors/Donors: Corresponding to the 4-amino group or other introduced functional groups.

Additional Hydrophobic Regions: Defined by other substituents on the scaffold.

Before the crystal structures of many receptors were known, SAR data was the primary source for developing these models. nih.gov For instance, early pharmacophore models for Sigma-1 (S1R) receptor ligands, many of which contain a piperidine core, proposed two hydrophobic pockets connected by a central basic amine group. nih.gov This model successfully guided the design of potent and selective ligands. The process involves aligning a set of active molecules to identify common chemical features and their relative spatial orientations. researchgate.net These models are then used as 3D queries to screen large virtual databases for new compounds with the potential for similar biological activity. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches in Piperidine Research

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. researchgate.net This approach transforms SAR from a qualitative set of rules into a quantitative, predictive model.

In piperidine research, QSAR studies are widely used to guide the optimization of lead compounds. jetir.org The process involves calculating a variety of molecular descriptors for each compound in a series. These descriptors quantify different aspects of the molecule's structure, including:

Topological descriptors: Describe the atomic connectivity and shape of the molecule.

Electronic descriptors: Quantify electronic properties, such as partial charges, dipole moment, and the energies of frontier molecular orbitals (HOMO/LUMO). nih.gov

Steric descriptors: Relate to the volume and shape of the molecule.

Hydrophobic descriptors: Such as LogP, which measures the lipophilicity of the compound.

Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) are employed to generate an equation that links a combination of these descriptors to the observed biological activity (e.g., IC₅₀ or Kᵢ values). jetir.org A robust QSAR model is characterized by strong statistical parameters, such as a high squared correlation coefficient (r²) and a high cross-validated correlation coefficient (q²), which indicates the model's predictive power. nih.gov

For example, a QSAR study on piperine (B192125) analogs acting as bacterial efflux pump inhibitors identified three key descriptors: the partial negative surface area, the area of the molecular shadow, and the heat of formation. nih.gov The resulting model showed excellent statistical significance (r² = 0.962, q² = 0.917) and provided clear guidance for designing more potent inhibitors: increasing the exposed partial negative surface area while decreasing the molecular shadow would enhance inhibitory activity. nih.gov

The following table presents a hypothetical example of a QSAR model for a series of piperidine derivatives, illustrating the type of output generated from such studies.

| Parameter | Description | Value |

| Equation | pIC₅₀ = 1.5 * (PNSA) - 0.8 * (Shadow-XZ) + 0.3 * (HOMO) + 4.2 | N/A |

| r² (Correlation Coefficient) | Measures the goodness of fit of the model to the training data. | 0.92 |

| q² (Cross-Validation Coefficient) | Measures the predictive ability of the model on internal test sets. | 0.85 |

| Descriptor 1 (PNSA) | Partial Negative Surface Area | Positive |

| Descriptor 2 (Shadow-XZ) | Molecular shadow area in the XZ plane | Negative |

| Descriptor 3 (HOMO) | Energy of the Highest Occupied Molecular Orbital | Positive |

This table is for illustrative purposes only.

Such models are invaluable tools in modern drug discovery, allowing researchers to prioritize the synthesis of compounds with the highest predicted activity, thereby saving significant time and resources. nih.gov

Biological Activity and Pharmacological Research Perspectives on 3 Phenylpiperidin 4 Amine and Its Derivatives

Interaction with G-Protein Coupled Receptors (GPCRs)

The phenylpiperidine moiety is a key pharmacophore for a variety of GPCR ligands, influencing their affinity and efficacy. Research has particularly focused on its role in opioid receptor binding and has also explored interactions with other receptor systems.

Opioid Receptor Binding and Modulatory Effects, particularly µ-Opioid Receptor

Phenylpiperidine derivatives represent a significant class of opioids that primarily act as agonists at the µ-opioid receptor (MOR) nih.govpainphysicianjournal.com. The interaction of these compounds with the MOR is crucial for their analgesic effects. The binding of phenylpiperidine opioids to the MOR at the dorsal horn of the spinal cord inhibits ascending pain pathways, leading to an increased pain threshold nih.govpainphysicianjournal.com.

Structural modifications to the 3-phenylpiperidine (B1330008) scaffold can significantly alter a compound's activity at opioid receptors, leading to either agonist or antagonist effects. For instance, a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been identified as opioid receptor antagonists acs.org. A study on these derivatives revealed that while all compounds were antagonists at the µ and κ opioid receptors, their potency was influenced by the N-substituent and the presence of methyl groups on the piperidine (B6355638) ring acs.org. For example, the N-phenylpropyl analogue was found to be a more potent antagonist than its N-methyl counterpart acs.org. The removal of the 3,4-dimethyl groups from the piperidine scaffold of the selective KOP antagonist JDTic was found to increase its binding affinity for the NOP receptor while maintaining comparable affinity for MOP, DOP, and KOP receptors, with the resulting compound, AT-076, acting as an antagonist at all four receptors acs.org.

| Compound | Modification | Receptor Target | Binding Affinity (Ki, nM) | Activity |

|---|---|---|---|---|

| JDTic | trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold | MOP | 1.53 | Antagonist |

| JDTic | trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold | KOP | 0.43 | Antagonist |

| JDTic | trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold | DOP | 10.6 | Antagonist |

| JDTic | trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold | NOP | 16.7 | Antagonist |

| AT-076 | Removal of 3,4-dimethyl groups from JDTic | MOP | 1.67 | Antagonist |

| AT-076 | Removal of 3,4-dimethyl groups from JDTic | KOP | 1.14 | Antagonist |

| AT-076 | Removal of 3,4-dimethyl groups from JDTic | DOP | 19.6 | Antagonist |

| AT-076 | Removal of 3,4-dimethyl groups from JDTic | NOP | 1.75 | Antagonist |

Other Receptor System Interactions

Beyond the opioid system, derivatives of 3-phenylpiperidine have demonstrated significant activity at other GPCRs, notably dopamine (B1211576) and sigma receptors.

Dopamine Receptors: A study of compounds related to the selective dopamine-autoreceptor agonist 3-(3-hydroxyphenyl)-N-n-propylpiperidine revealed that the 3-(3-hydroxyphenyl)piperidine moiety is critical for high potency and selectivity nih.gov. The introduction of an additional hydroxyl group at the 4-position of the aromatic ring resulted in a compound with dopaminergic activity but a loss of selectivity for autoreceptors nih.gov. The most potent compounds in this series were the N-isopropyl-, N-n-butyl-, N-n-pentyl-, and N-phenethyl-substituted 3-(3-hydroxyphenyl)piperidine derivatives nih.gov. These compounds did not appear to stimulate central noradrenaline or serotonin receptors nih.gov.

Sigma Receptors: The sigma receptor family is another important target for phenylpiperidine derivatives. A number of 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have been synthesized and evaluated as selective sigma-1 receptor ligands nih.gov. These compounds, derived from the modification of a lead compound, showed high affinity and selectivity for the sigma-1 receptor, with binding driven by hydrophobic interactions nih.gov. Several of these derivatives bind to sigma receptors with high affinity (Ki = 1-10 nM) and lack significant affinity for phencyclidine and dopamine receptors nih.gov.

Enzyme Inhibition and Modulation by 3-Phenylpiperidin-4-amine (B13261446) Analogues

Analogues of 3-Phenylpiperidin-4-amine have been investigated for their ability to inhibit various enzymes, demonstrating the therapeutic potential of this chemical scaffold beyond GPCR modulation.

Cholinesterase Enzyme Inhibition Studies

The piperidine nucleus is a common feature in many cholinesterase inhibitors. Research into derivatives of the natural piperidine alkaloid (−)-spectaline has identified novel, centrally acting cholinesterase inhibitors inca.gov.br. Specifically, (−)-3-O-acetyl-spectaline hydrochloride (LASSBio-767) and its tert-Boc analogue (LASSBio-822) have been studied as potential candidates for Alzheimer's disease therapy inca.gov.br. These compounds were found to be reversible, noncompetitive inhibitors of acetylcholinesterase inca.gov.br.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

A significant breakthrough in the study of 3-phenylpiperidine derivatives has been the discovery of potent and selective inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of N-acylethanolamines (NAEs), including the endocannabinoid anandamide nih.gov. A high-throughput screening and subsequent medicinal chemistry program led to the identification of LEI-401, a compound containing a (S)-3-phenylpiperidine moiety nih.gov. The conformational restriction of a phenethylamine moiety to a (S)-3-phenylpiperidine was found to increase the inhibitory potency by threefold nih.gov. Further modifications, such as replacing a morpholine group with a (S)-3-hydroxypyrrolidine, further enhanced the activity nih.gov.

| Compound | Key Structural Feature | Inhibitory Potency (Ki, µM) |

|---|---|---|

| 2 | N-methylphenethylamine | 0.30 |

| 7 | (S)-3-hydroxypyrrolidine | 0.086 |

| 8 | (R)-3-hydroxypyrrolidine | 0.11 |

| LEI-401 (1) | (S)-3-phenylpiperidine | 0.027 |

| 9 | (R)-3-phenylpiperidine | 0.094 |

Arylamine N-Acetyltransferase Inhibition

Arylamine N-acetyltransferases (NATs) are enzymes involved in the metabolism of various drugs and xenobiotics. The potential for piperidine-containing compounds to interact with these enzymes is an area of interest. Studies on piperazine-containing compounds have shown that they can be rapidly acetylated by the NAT2 isozyme nih.gov. However, it was also demonstrated that minor structural modifications to the piperazine group could prevent this metabolism while retaining the desired potency nih.gov. This suggests that analogues of 3-phenylpiperidin-4-amine could be designed to either inhibit or avoid metabolism by NAT enzymes, depending on the therapeutic goal.

Other Enzymatic Targets and Pathways

While the primary pharmacological interest in 3-phenylpiperidine-4-amine and its analogs has been linked to their interaction with opioid receptors due to their structural similarity to fentanyl, research into related phenylpiperidine compounds suggests potential engagement with other enzymatic targets and signaling pathways. nih.govpainphysicianjournal.com The diverse pharmacological effects observed in various phenylpiperidine derivatives, ranging from opioid analgesia to antipsychotic and antidepressant activities, point towards a broader mechanism of action beyond a single receptor type. wikipedia.org

Derivatives of 3-phenylpiperidine have been investigated for their activity as selective dopamine-autoreceptor agonists. Specifically, compounds with a 3-(3-hydroxyphenyl)piperidine moiety have shown high potency and selectivity for these receptors, suggesting a role in modulating dopaminergic neurotransmission. nih.gov The degradation of dopamine is primarily mediated by the enzymes monoamine oxidase (MAO) and catechol-O-methyl transferase (COMT). gu.se Phenylpiperidine and phenylpiperazine analogs have been studied for their effects on dopamine D2/D3 receptors. gu.se

Furthermore, some 4-phenylpiperidine (B165713) derivatives act as monoamine reuptake inhibitors, affecting the synaptic concentrations of neurotransmitters like serotonin and norepinephrine. wikipedia.org For example, paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI), possesses a 4-phenylpiperidine core structure. wikipedia.org This suggests that derivatives of 3-phenylpiperidin-4-amine could potentially be explored for their influence on monoamine transporters and related enzymatic pathways.

Additionally, fentanyl, a prominent phenylpiperidine derivative, is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.gov This indicates that the metabolic pathway of 3-phenylpiperidin-4-amine and its derivatives would likely involve CYP enzymes, presenting another set of enzymatic interactions to consider in pharmacological research. The potential for drug-drug interactions through modulation of these enzymes is a critical area for further investigation.

| Compound Class | Potential Enzymatic Target/Pathway | Observed/Potential Pharmacological Effect |

| 3-(3-Hydroxyphenyl)piperidine derivatives | Dopamine Autoreceptors | Modulation of dopaminergic neurotransmission |

| 4-Phenylpiperidine derivatives (e.g., Paroxetine) | Monoamine Transporters (e.g., SERT) | Antidepressant (SSRI) |

| Phenylpiperidine derivatives (general) | Cytochrome P450 (e.g., CYP3A4) | Drug metabolism and potential for interactions |

Diverse Biological Activities in Preclinical Research Models

Research into Antileishmanial Activity

Research has explored various heterocyclic scaffolds for antileishmanial properties. For instance, amine-linked flavonoids have demonstrated potent in vitro activity against several Leishmania species. One promising candidate, FM09h, showed high activity against L. amazonensis, L. tropica, and L. braziliensis amastigotes, with an IC50 of 0.3 μM. In a mouse model of cutaneous leishmaniasis, this compound significantly reduced lesion thickness, comparable to the standard drug sodium stibogluconate.

Another area of research has focused on 4-nitro-1H-imidazolyl-based compounds. These compounds have shown selective activity against intracellular amastigotes of L. amazonensis. One particular compound demonstrated an EC50 of 4.57 μM, which was about three times more active than the reference drug miltefosine, and exhibited a high selectivity index. nih.gov These findings highlight the potential of developing new antileishmanial agents from diverse chemical scaffolds. Given the precedent for nitrogen-containing heterocycles in this field, future research could explore the potential of 3-phenylpiperidine-4-amine derivatives as a novel scaffold for antileishmanial drug discovery.

| Compound Class/Derivative | Organism(s) | Key Findings |

| Amine-linked flavonoids (e.g., FM09h) | L. amazonensis, L. tropica, L. braziliensis | IC50 of 0.3 μM against amastigotes; reduced lesion thickness in a mouse model. |

| 4-Nitro-1H-imidazolyl derivatives | L. amazonensis | EC50 of 4.57 μM against intracellular amastigotes; high selectivity index. nih.gov |

Investigations into Anticancer Research

The piperidine scaffold is a common structural motif in a variety of compounds with demonstrated anticancer activity. While specific studies on 3-Phenylpiperidin-4-amine in cancer research are limited, the broader class of piperidine and phenylpiperidine derivatives has shown promise in preclinical models, targeting various mechanisms involved in cancer cell proliferation and survival.

Piperine (B192125), a major alkaloid from black pepper containing a piperidine ring, has been extensively studied for its anticancer properties against a wide range of cancers, including breast, prostate, lung, and colon cancer. frontiersin.org Its mechanisms of action are multifaceted and include the induction of apoptosis, inhibition of cell migration, and cell cycle arrest. frontiersin.org Piperine has been shown to modulate several critical signaling pathways, such as STAT-3, NF-κB, and PI3K/Akt, which are crucial for cancer progression. frontiersin.org

Furthermore, synthetic piperidine derivatives have been designed and evaluated as potential anticancer agents. For example, certain piperidine-dihydropyridine hybrids have shown significant in vitro anticancer potential against human breast adenocarcinoma (MCF-7) and lung cancer (A-549) cell lines. Some of these compounds exhibited IC50 values in the micromolar range. Another study reported on a piperidine derivative, compound 17a, which demonstrated good anti-prostate cancer activity by inhibiting the proliferation of PC3 cells in a concentration-dependent manner.

The immunosuppressive effects of some phenylpiperidine derivatives, such as fentanyl, have also been noted. These compounds can suppress the activity of natural killer (NK) cells, which are vital for rejecting tumor cells. This opioid-mediated immunosuppression could potentially expedite the progression of cancer, a factor to be considered in the long-term use of such compounds. painphysicianjournal.com

| Compound/Derivative Class | Cancer Cell Line(s) | Reported Mechanism/Activity |

| Piperine | Breast, prostate, lung, colon, etc. | Induction of apoptosis, inhibition of cell migration, cell cycle arrest, modulation of STAT-3, NF-κB, PI3K/Akt pathways. frontiersin.org |

| Piperidine-dihydropyridine hybrids | MCF-7 (breast), A-549 (lung) | Significant in vitro anticancer activity with IC50 values in the micromolar range. |

| Compound 17a (piperidine derivative) | PC3 (prostate) | Inhibition of cell proliferation. |

| Fentanyl and other phenylpiperidines | Not specified | Immunosuppression via attenuation of natural killer (NK) cell activity. painphysicianjournal.com |

Neuroprotective Research Modalities

The phenylpiperidine scaffold is present in several compounds with significant effects on the central nervous system, and research has begun to explore the neuroprotective potential of this chemical class. While direct neuroprotective studies on 3-Phenylpiperidin-4-amine are not extensively documented, research on related analogs provides a basis for future investigations.

One area of interest is the interaction of phenylpiperidine derivatives with sigma-1 (σ1) receptors. The σ1 receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) has demonstrated neuroprotective effects in experimental models of stroke. The proposed mechanism involves the attenuation of ischemia-induced nitric oxide (NO) production. researchgate.net Studies have shown that PPBP can reduce infarction volume in the cerebral cortex and striatum following middle cerebral artery occlusion. researchgate.net This neuroprotective effect appears to be dependent on the presence and activity of neuronal nitric oxide synthase (nNOS). researchgate.net

Fentanyl, a potent μ-opioid receptor agonist with a phenylpiperidine structure, has also been investigated for its neuroprotective effects. Fentanyl preconditioning has been shown to protect neurons against hypoxic-ischemic injury and inhibit apoptosis. nih.gov Interestingly, these neuroprotective effects appear to be mediated, at least in part, by δ-opioid receptors, particularly the δ1 subtype, through the activation of the MAPK signaling pathway. nih.gov The protective effect of fentanyl preconditioning has been observed to follow a U-shaped dose-response curve, with lower concentrations showing more significant anti-apoptotic effects. nih.gov These findings suggest that the neuroprotective mechanisms of phenylpiperidine derivatives can be complex and may involve interactions with multiple receptor systems and intracellular signaling cascades.

| Compound | Model | Proposed Mechanism of Neuroprotection |

| 4-Phenyl-1-(4-phenylbutyl) piperidine (PPBP) | Experimental Stroke (MCAO) | Attenuation of ischemia-evoked nitric oxide (NO) production via interaction with σ1 receptors and nNOS pathway. researchgate.net |

| Fentanyl | Hypoxic-Ischemic Injury (in vitro and in vivo) | Inhibition of apoptosis, mediated by δ1-opioid receptors and activation of the MAPK signaling pathway. nih.gov |

Antimycobacterial and Antiviral Research

The piperidine ring is a key structural feature in various compounds that have been investigated for their antimicrobial properties, including activity against mycobacteria and viruses. While there is a lack of specific research on the antimycobacterial and antiviral activities of 3-Phenylpiperidin-4-amine, studies on related derivatives highlight the potential of this chemical class.

Antimycobacterial Research:

Several studies have explored the antimycobacterial potential of piperidine derivatives. The 4-aminopiperidine (B84694) (PIP) series has been reported to have activity against Mycobacterium tuberculosis. researchgate.net However, further exploration of modifications around the piperidine core did not lead to improved activity in one study. researchgate.net In another study, 2-substituted derivatives of antihistaminic agents containing a piperidine moiety, such as Bamipine and Diphenylpyraline, were found to inhibit the growth of mycobacteria, with a maximum MIC of 6.25 µg/mL against Mycobacterium tuberculosis H37Rv. nih.gov More recently, piperidine-4-carboxamides have been identified as a novel class of mycobacterial DNA gyrase inhibitors with activity against the Mycobacterium abscessus complex. asm.org

| Compound Series | Target Organism | Key Findings |

| 4-Aminopiperidine (PIP) series | Mycobacterium tuberculosis | Reported antibacterial activity, but modifications did not improve potency in one study. researchgate.net |

| 2-Substituted piperidine derivatives | Mycobacterium tuberculosis H37Rv | Inhibition of mycobacterial growth with MIC values as low as 6.25 µg/mL. nih.gov |

| Piperidine-4-carboxamides | Mycobacterium abscessus complex | Inhibit mycobacterial DNA gyrase. asm.org |

Antiviral Research:

The antiviral potential of phenylpiperidine derivatives has also been an area of investigation. A study on 3-phenylpiperidine-2,6-dione derivatives explored their antiviral activity against a range of viruses. nih.gov Two derivatives, a benzyl (B1604629) and a fluorophenyl substituted compound, showed moderate protection against Coxsackievirus B2 (CVB-2), and the fluorophenyl derivative was also active against Herpes Simplex Virus-1 (HSV-1). nih.gov The cytotoxicity of these compounds was also evaluated. nih.gov

In a different study, a series of N-phenylbenzamide derivatives were synthesized and evaluated for their activity against Enterovirus 71 (EV 71). mdpi.com One compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, was active against the tested EV 71 strains at low micromolar concentrations, with IC50 values ranging from 5.7 to 12 µM, and it exhibited low cytotoxicity. mdpi.com

| Compound Series | Target Virus(es) | Key Findings |

| 3-Phenylpiperidine-2,6-dione derivatives | Coxsackievirus B2 (CVB-2), Herpes Simplex Virus-1 (HSV-1) | Moderate protective activity observed for some derivatives. nih.gov |

| N-Phenylbenzamide derivatives | Enterovirus 71 (EV 71) | One derivative showed activity with IC50 values in the low micromolar range and low cytotoxicity. mdpi.com |

These findings suggest that the 3-phenylpiperidine-4-amine scaffold could serve as a starting point for the development of novel antimycobacterial and antiviral agents. Further research is needed to synthesize and evaluate derivatives of this specific compound to determine their potential in these therapeutic areas.

Analytical Characterization and Methodological Advancements for 3 Phenylpiperidin 4 Amine;dihydrochloride in Research

Spectroscopic Techniques in Structural Elucidation for Research Applications

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 3-Phenylpiperidin-4-amine (B13261446);dihydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are utilized to provide a complete picture of the hydrogen and carbon framework of 3-Phenylpiperidin-4-amine;dihydrochloride.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the proton signals allow for the assignment of each hydrogen atom in the molecule. For piperidine (B6355638) derivatives, characteristic signals for the piperidine ring protons and the phenyl group protons are observed.

Table 1: Representative NMR Spectral Data for Piperidine-based Compounds

| Technique | Description |

|---|---|

| ¹H NMR | Provides information on the chemical environment and connectivity of hydrogen atoms. |

| ¹³C NMR | Reveals the number and type of carbon atoms in the molecule. |

Note: This table represents the general application of NMR techniques. Specific chemical shift values for this compound would require experimental data.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to N-H bonds of the amine and ammonium hydrochloride, C-H bonds of the aromatic and aliphatic portions, and C=C bonds of the phenyl group.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. Through ionization, the molecule is converted into charged particles whose mass-to-charge ratio is measured. This technique provides the exact molecular mass, which is a critical parameter for confirming the identity of 3-Phenylpiperidin-4-amine. nist.gov

Chromatographic Methods for Purity Assessment and Impurity Profiling in Chemical Research

Chromatographic techniques are essential for separating this compound from any impurities that may be present from the synthesis process or degradation. These methods are crucial for assessing the purity of the compound and for creating a detailed impurity profile. iajps.com

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile and thermally unstable compounds. Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is separated based on its hydrophobicity.

A typical HPLC method for a piperidine derivative would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. ptfarm.plgoogle.com Detection is often performed using an ultraviolet (UV) detector, as the phenyl group in this compound absorbs UV light. google.com Method validation according to International Conference on Harmonisation (ICH) guidelines ensures that the analytical procedure is accurate, precise, and robust for its intended purpose. nih.gov

Table 2: Illustrative HPLC Method Parameters for Piperidine Derivatives

| Parameter | Condition |

|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 210-254 nm) |

| Column Temperature | 30°C |

Note: These are example parameters and would need to be optimized for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive method used for the analysis of volatile compounds. mmu.ac.uk For less volatile compounds like 3-Phenylpiperidin-4-amine, derivatization may be necessary to increase their volatility and thermal stability. nih.gov GC-MS is particularly valuable for identifying and quantifying trace-level impurities that could be genotoxic or otherwise harmful. chromatographyonline.com The mass spectrometer detector provides structural information about the impurities, aiding in their identification. mmu.ac.ukagilent.com

The method involves injecting the sample into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase in the column. The separated components then enter the mass spectrometer for detection and identification. mmu.ac.ukglsciences.com

Role as an Analytical Reference Standard in Chemical Research

This compound, when characterized to a high degree of purity, serves as an analytical reference standard. caymanchem.com Reference standards are crucial for the qualitative and quantitative analysis of a substance. rroij.com They are used to confirm the identity of a compound in a sample by comparing retention times in chromatography or spectral data. enamine.net

In quantitative analysis, a reference standard of known purity is used to create a calibration curve, which allows for the accurate determination of the concentration of the compound in an unknown sample. It is also used in the validation of analytical methods and to check the performance of analytical instruments. The availability of a well-characterized reference standard for this compound is therefore essential for reliable and reproducible research and quality control. enamine.net

Computational and Theoretical Chemistry Studies of 3 Phenylpiperidin 4 Amine;dihydrochloride

Molecular Docking and Ligand-Receptor Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of 3-Phenylpiperidin-4-amine (B13261446), might interact with a biological receptor.

Ligand-Receptor Interactions: Studies on structurally related 4-anilinopiperidine compounds, like fentanyl and its analogues, have provided a deep understanding of their binding modes within receptors such as the μ-opioid receptor. nih.gov Molecular dynamics simulations of fentanyl with this receptor have shown that specific amino acid residues play a critical role in binding. Key interactions include:

Aromatic Stacking: An aromatic stacking interaction often occurs between the phenyl ring of the ligand and tryptophan residues (e.g., Trp293) in the receptor's binding pocket. nih.gov

Hydrogen Bonding: The piperidine (B6355638) nitrogen can form hydrogen bonds or salt bridges with acidic residues like aspartic acid (e.g., Asp147) or interact with histidine residues (e.g., His297). nih.gov

Similarly, computational studies on piperidine-based compounds targeting the Sigma 1 Receptor (S1R) have revealed crucial interactions. Docking and molecular dynamics simulations identified that key amino acid residues within the S1R binding site are responsible for stabilizing the ligand. nih.govrsc.org For other related structures, like 4-anilinoquinazoline derivatives, docking studies have been used to predict interactions with enzyme targets like DNA gyrase, highlighting hydrogen bonds with residues such as Asp73 and Asn46. nih.gov

These simulation studies are essential for structure-based drug design, allowing researchers to rationalize the activity of known compounds and to design new molecules with improved affinity and selectivity.

Interactive Table: Examples of Ligand-Receptor Interactions for Related Piperidine Scaffolds

| Receptor Target | Interacting Ligand Group | Key Receptor Residue(s) | Type of Interaction | Reference |

| μ-Opioid Receptor | Phenyl group | Trp293 | Aromatic Stacking | nih.gov |

| μ-Opioid Receptor | Piperidine Nitrogen | Asp147, His297 | Salt Bridge/H-Bond | nih.gov |

| Sigma 1 Receptor (S1R) | Piperidine core | Various | Multiple contacts | nih.govrsc.org |

| DNA Gyrase | Anilino group | Asp73, Asn46 | Hydrogen Bond | nih.gov |

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. These calculations provide detailed information on molecular geometry, charge distribution, and orbital energies, which are fundamental to understanding a molecule's reactivity and interactions.

For complex 4-anilinopiperidine derivatives like fentanyl, quantum chemical analyses have been performed using methods such as DFT (with the B3LYP functional) and Hartree-Fock (HF) with various basis sets (e.g., 6-31G(d,p) and 6-31++G(d,p)). dergipark.org.tr Such studies typically involve:

Geometry Optimization: Calculating the lowest energy conformation of the molecule, which provides accurate bond lengths, bond angles, and dihedral angles. dergipark.org.trresearchgate.net

Charge Distribution Analysis: Using methods like Mulliken population analysis or Natural Population Analysis (NPA) to determine the partial atomic charges on each atom. This helps identify electron-rich and electron-deficient regions of the molecule. dergipark.org.tr

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. dergipark.org.trnih.gov A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack, as well as for understanding non-covalent interactions like hydrogen bonding. dergipark.org.tr

Interactive Table: Representative Quantum Chemical Descriptors (Illustrative)

| Parameter | Description | Typical Method | Significance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | DFT (B3LYP/6-31G(d,p)) | Relates to the ability to donate electrons |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | DFT (B3LYP/6-31G(d,p)) | Relates to the ability to accept electrons |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | DFT (B3LYP/6-31G(d,p)) | Indicator of chemical reactivity and stability |

| Chemical Potential (μ) | Negative of electronegativity | Calculated from E_HOMO/E_LUMO | Describes the tendency of electrons to escape |

| Global Hardness (η) | Resistance to charge transfer | Calculated from E_HOMO/E_LUMO | Measures molecular stability |

Predictive Modeling for Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate the chemical structure of a compound with its biological activity. mdpi.comnih.govenamine.net For phenylpiperidine derivatives, QSAR has been successfully used to predict their activity as opioid agonists and their effects on the dopaminergic system. nih.govnih.gov

QSAR Modeling Approaches:

Descriptor Calculation: A large number of molecular descriptors are calculated for a series of compounds. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (from quantum calculations), and structural fingerprints. nih.gov

Model Building: Statistical methods or machine learning algorithms are used to build a model that links the descriptors to the observed biological activity. Common methods include:

Partial Least Squares (PLS) Regression: A statistical method used to find the relationship between descriptors and activity. nih.gov

Neural Networks (NN): A machine learning approach capable of modeling complex, non-linear relationships. nih.gov

Comparative Molecular Field Analysis (CoMFA): A 3D-QSAR technique that correlates biological activity with the steric and electrostatic fields surrounding the molecules. scientific.net

A 3D-QSAR study on 4-phenylpiperidine (B165713) derivatives as µ-opioid agonists successfully used CoMFA to create a predictive model. scientific.net The model revealed that bulky substituents on the piperidine nitrogen were favorable for activity, providing a visual and quantitative guide for designing more potent compounds. scientific.net Similarly, QSAR models for 4-phenylpiperidines have been developed to understand their effects on dopamine (B1211576) D2 receptor binding and monoamine oxidase A (MAO A) inhibition. nih.gov

These predictive models are powerful tools in drug discovery, enabling the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing. mdpi.com

Reaction Mechanism Studies and Pathway Simulations

Understanding the reaction mechanisms for the synthesis of 3-Phenylpiperidin-4-amine is essential for optimizing reaction conditions and improving yields. The core structure, 4-anilinopiperidine, is a known key precursor in several synthetic pathways, including the "Gupta method" for producing fentanyl and its analogues. federalregister.govregulations.gov

A plausible synthetic route for 4-amino-4-phenylpiperidines involves a variation of the Strecker synthesis. A patented method describes a process starting from a 1-protected 4-piperidone (B1582916). google.com The key steps of the mechanism are:

Cyanohydrin Formation: The 1-protected 4-piperidone is treated with an alkali metal cyanide (e.g., NaCN or KCN). The cyanide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the piperidone to form a cyanohydrin intermediate.

Aminonitrile Formation: An amine is then added to the reaction mixture. It displaces the hydroxyl group of the cyanohydrin to form an α-aminonitrile.

Grignard Reaction: The crucial C-C bond is formed by treating the α-aminonitrile with a phenylmagnesium halide (e.g., phenylmagnesium bromide). The Grignard reagent attacks the nitrile carbon, and after acidic workup, this leads to the formation of the 4-amino-4-phenylpiperidine structure.

Deprotection: The final step involves the removal of the protecting groups from the nitrogens to yield the final product. google.com

Computational chemistry can be used to simulate these reaction pathways. By applying quantum chemical methods like DFT, researchers can calculate the energy profile of the entire reaction mechanism. This involves locating the transition state structures for each step and calculating the activation energies. Such simulations can provide detailed insights into the reaction's feasibility, identify rate-limiting steps, and predict the effects of different substituents or catalysts, guiding the development of more efficient synthetic routes.

Regulatory Framework and Research Implications for 3 Phenylpiperidin 4 Amine;dihydrochloride

Classification as a Controlled Precursor Chemical in Research Contexts

3-Phenylpiperidin-4-amine (B13261446);dihydrochloride, by virtue of being a salt of N-phenylpiperidin-4-amine (4-AP), is classified as a controlled precursor chemical in numerous jurisdictions worldwide. govinfo.govfederalregister.gov This classification stems from the recognition that 4-AP is a key building block in several synthetic pathways leading to the illicit manufacture of fentanyl and its potent analogues. govinfo.govgovinfo.govregulations.gov

International bodies and national governments have taken concerted action to schedule 4-AP and its related compounds, including its salts, amides, carbamates, and halides, to prevent their diversion from legitimate research and industrial purposes to clandestine drug manufacturing. govinfo.govfederalregister.gov The classification as a controlled precursor subjects the compound to stringent regulatory oversight.

Regulatory Classification of N-phenylpiperidin-4-amine (4-AP) and its Salts

| Regulatory Body | Jurisdiction | Classification | Key Regulation/Convention |

|---|---|---|---|

| United Nations | International | Table I | 1988 UN Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances europa.euunodc.org |

| Drug Enforcement Administration (DEA) | United States | List I Chemical | Controlled Substances Act (CSA) govinfo.govfederalregister.gov |

| European Commission | European Union | Category 1 Substance | Regulation (EC) No 273/2004 and Council Regulation (EC) No 111/2005 europa.eu |

In the United States, the Drug Enforcement Administration (DEA) has designated N-phenylpiperidin-4-amine (4-anilinopiperidine) and its salts as a List I chemical. govinfo.govfederalregister.gov This classification is reserved for chemicals that are used in manufacturing a controlled substance and are important to the manufacture of the controlled substances. govinfo.gov Similarly, the European Union has scheduled 4-AP as a Category 1 substance, which is subject to the most stringent control and monitoring measures. europa.eu In 2024, China also added N-phenylpiperidin-4-amine to its list of regulated precursor chemicals as a Category II substance, with regulations taking effect from September 1, 2024. gpcgateway.comcirs-group.com These classifications directly impact any research entity that intends to work with 3-Phenylpiperidin-4-amine;dihydrochloride.

Impact on Research Handling and Monitoring Protocols

The classification of this compound as a controlled precursor chemical imposes substantial obligations on research institutions, affecting handling, storage, and monitoring protocols. gpcgateway.com These measures are designed to ensure accountability and prevent the diversion of the chemical for illicit purposes.

Key impacts on research protocols include:

Registration and Licensing: Research laboratories and institutions that wish to handle, manufacture, distribute, import, or export the compound must typically obtain a registration or license from the relevant national authority, such as the DEA in the United States. govinfo.govgovinfo.gov

Record-Keeping and Reporting: Researchers are required to maintain meticulous records of all transactions involving the chemical. This includes quantities used, synthesized, and disposed of. These records are subject to inspection by regulatory authorities.

Enhanced Security: Strict security measures are mandated for the storage of the chemical to prevent unauthorized access and theft. This may involve secured cabinets, controlled access to laboratory areas, and comprehensive inventory management systems.

Transportation and Shipping: The transport of this compound is also regulated, often requiring special permits and documentation to ensure a secure chain of custody. gpcgateway.com

Increased Compliance Costs: The implementation of these stringent protocols leads to increased operational and compliance costs for research institutions. These costs are associated with licensing fees, security infrastructure, specialized training for personnel, and the administrative burden of detailed record-keeping. gpcgateway.com

These regulatory requirements can potentially slow down research operations due to the administrative hurdles involved in procuring and managing the chemical. gpcgateway.com

International and National Regulatory Landscapes Affecting Academic Research

The regulatory landscape for precursor chemicals like this compound is a multi-layered system of international treaties and corresponding national laws. Academic researchers must navigate these complex regulations to ensure compliance.

International Framework: The cornerstone of international precursor control is the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988 . europa.eu In March 2022, the UN Commission on Narcotic Drugs added N-phenylpiperidin-4-amine (4-AP) to Table I of this convention, signaling a global consensus on its potential for misuse and the need for stringent controls. europa.eu This international scheduling prompts member states to establish national regulations to control the substance.

National Regulatory Frameworks:

| Jurisdiction | Governing Legislation | Key Requirements for Researchers |

| United States | Controlled Substances Act (CSA) | Handlers of List I chemicals must register with the DEA. govinfo.govgovinfo.gov All transactions, including those in chemical mixtures regardless of concentration, are regulated. govinfo.gov Detailed records of manufacturing, distribution, and disposal must be maintained. |

| European Union | Regulation (EC) No 273/2004 (intra-Union trade) & Council Regulation (EC) No 111/2005 (trade with third countries) | As a Category 1 substance, a license and registration are required for possession and use. europa.eu All transactions must be documented, and suspicious orders must be reported to national competent authorities. |

| China | Regulation on the Administration of Precursor Chemicals | As a Category II precursor, its production, operation, purchase, transportation, and import/export are subject to strict controls and require licenses and permits. gpcgateway.comcirs-group.com |

In the United States, the DEA's regulations under the CSA are particularly detailed. For instance, a rule finalized in October 2023 expanded the definition of 4-anilinopiperidine to include its halides, making it clear that salts like this compound are subject to the same stringent controls. govinfo.gov The regulations also specify that chemical mixtures containing any amount of 4-anilinopiperidine and its salts are not exempt from control, which is a critical consideration for researchers working with solutions or formulations. govinfo.gov

For academic researchers, these national and international regulations create a complex compliance environment. A thorough understanding of the specific legal requirements in their jurisdiction is essential to legally and responsibly conduct research with this compound.

Future Directions and Emerging Research Avenues for 3 Phenylpiperidin 4 Amine;dihydrochloride

Development of Novel Synthetic Analogues with Enhanced Specificity

The core structure of 3-Phenylpiperidin-4-amine (B13261446) offers multiple points for chemical modification to enhance binding affinity, selectivity, and pharmacokinetic properties. Future research will likely focus on creating a new generation of analogues with superior specificity for their intended biological targets, thereby minimizing off-target effects.

Recent advancements in synthetic chemistry provide a roadmap for creating diverse libraries of these analogues. For instance, modern methods like biocatalytic carbon-hydrogen oxidation combined with radical cross-coupling can streamline the synthesis of complex piperidines, reducing multi-step processes to just a few efficient stages. news-medical.net This modular approach allows for the rapid generation of derivatives with novel three-dimensional structures, which is crucial for targeting complex biological molecules. news-medical.net

Key strategies for developing novel analogues include:

Substitution on the Phenyl Ring: Introducing various electron-withdrawing or electron-donating groups to the phenyl ring can modulate the electronic properties of the molecule, potentially enhancing interactions with specific amino acid residues in a target protein.

Modification of the Piperidine (B6355638) Ring: Alterations to the piperidine ring itself, such as the introduction of substituents or conformational constraints, can improve binding selectivity. Studies on related 4-aminopiperidine (B84694) analogues have shown that modifications to this central diamine moiety significantly impact selectivity for different monoamine transporters. nih.gov

N-Alkylation/N-Acylation: The secondary amine on the piperidine ring is a prime site for derivatization to explore new interactions within a binding pocket and to modify the compound's physicochemical properties.

Table 1: Strategies for Analogue Development

| Modification Site | Synthetic Strategy | Potential Impact on Specificity | Example from Related Compounds |

|---|---|---|---|

| Phenyl Ring | Electrophilic aromatic substitution | Modulates electronic interactions and steric fit with the target protein. | Introduction of a 4-fluoro-substituent on a phenyl ring altered the binding orientation of a sigma receptor ligand. rsc.org |

| Piperidine Ring | Stereoselective hydrogenation of pyridine (B92270) precursors. nih.gov | Optimizes conformational rigidity and spatial arrangement of functional groups. | Diastereoselective reduction of substituted pyridines to yield specific piperidine isomers. nih.gov |

| Amine Group | Reductive amination or acylation | Introduces new hydrogen bond donors/acceptors and alters lipophilicity. | Incorporation of 3-aminomethylpiperidine and 4-aminopiperidine moieties to create dopamine (B1211576) transporter ligands. nih.gov |

Exploration of Untapped Biological Targets and Disease Areas

While historically associated with central nervous system targets, the versatile 3-phenylpiperidin-4-amine scaffold is ripe for exploration against a wider range of biological targets and disease indications. The structural motifs present in this compound are found in ligands for numerous protein families.

Future research should pivot towards investigating the potential of novel derivatives in areas such as: